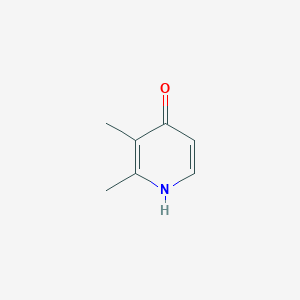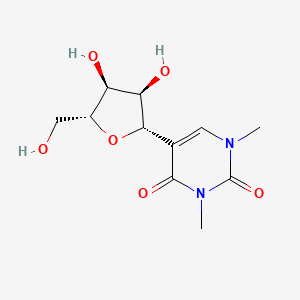
1,3-Dimethylpseudouridine
Descripción general
Descripción
1,3-Dimethylpseudouridine is a modified nucleoside primarily known for its role in RNA biology . It has the molecular formula C11H16N2O6 . It’s often used in biomedical research to study diseases like cancer and viral infections, and its influence on drug efficacy, especially RNA-based therapies .
Synthesis Analysis
N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs . To overcome the inherent immunogenicity, as well as to increase the therapeutic efficacy of the molecules, uridine analogs—such as pseudouridine (Ψ) and N1 -methyl-pseudouridine (m1Ψ), are incorporated in the synthetic mRNA .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring and a ribose sugar. The molecular weight is 272.25 g/mol . The IUPAC name is 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 272.25 g/mol, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 6 .Aplicaciones Científicas De Investigación
1. Spectrophotometric Determination in Water Treatment
The application of 3,3-dimethylnaphtidine, closely related to 1,3-Dimethylpseudouridine, as a chromogenic reagent in flow-injection systems with spectrophotometric detection has been used for the determination of free residual chlorine in water. This method offers selectivity and detectability and has been applied successfully in analyzing treated water samples (Poboży et al., 1995).
2. Role in Benzidine Dye Initiative
The benzidine dye initiative, which included research on compounds such as 3,3'-dimethylbenzidine, provides significant insights into the potential health risks associated with exposure to benzidine- and benzidine-congener-derived dyes. This research focuses on metabolism, disposition, genetic toxicity, and the toxicity and carcinogenicity of these compounds (Morgan et al., 1994).
3. Antibacterial Applications
1,3-Dimethylbarbituric acid, a derivative of this compound, has been utilized as a precursor in the synthesis of various pyrimidoheterocycles with demonstrated antibacterial properties. This research highlights its potential in developing new antibacterial agents (Zoorob et al., 1997).
4. Photoreactivity Studies
Studies on the photochemical reactions of 1,3-dimethyluracil, closely related to this compound, reveal insights into the kinetics and mechanisms of these reactions under various conditions, such as pH, light intensity, and temperature. These findings are crucial for understanding the photoreactivity of similar compounds (Wang, 1962).
5. Synthesis of Pyridine-Pyrimidines
The synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones, involving 1,3-dimethyl-6-aminouracil, a derivative of this compound, has been reported. This research is significant for the synthesis of novel compounds with potential applications in various fields (Rahmani et al., 2018).
Safety and Hazards
Direcciones Futuras
The use of chemically modified bases in synthetic mRNAs, such as 1,3-Dimethylpseudouridine, is an innovation that has allowed for both an ameliorated immune response to the synthetic molecules and increased protein expression from the mRNA . This provides an unprecedented opportunity to use synthetic mRNAs as a novel class of therapeutics for a wide range of indications, including two approved vaccines against COVID-19 .
Mecanismo De Acción
Target of Action
1,3-Dimethylpseudouridine is a modified nucleoside primarily known for its role in RNA biology . It is often used in biomedical research to study diseases like cancer and viral infections, and its influence on drug efficacy, especially RNA-based therapies .
Mode of Action
It is known that it is a methylated derivative of pseudouridine, which is used in in vitro transcription and for the production of rna vaccines . In vertebrates, it stimulates significantly less activation of the innate immune response compared to uridine, while the translation is stronger .
Biochemical Pathways
This compound is involved in the RNA biology pathway . Pseudouridine, the parent analogue of this compound, is the most abundant RNA modification in cellular RNA . After transcription and following synthesis, RNA can be modified with over 100 chemically distinct modifications, including pseudouridine .
Pharmacokinetics
It is known that when incorporated into nucleic acid oligomers, they increase stability against degradation by enzymes, enhancing the drugs’ lifespan within the body . Moreover, modification strategies can mitigate potential toxic effects and reduce immunogenicity, making drugs safer and better tolerated .
Result of Action
It is known that in protein biosynthesis, it is read like uridine and enables comparatively high protein yields . More recent work has identified that this compound can give rise to slippery sequences that promote ribosomal frameshifting .
Action Environment
The action environment of this compound is primarily within the cellular environment, where it plays a role in RNA biology It is known that despite significant disparity at the level of nucleotide sequences between covid-19 vaccines from pfizer/biontech and moderna, the safety profile of both vaccines is comparable , suggesting that the action of this compound is robust against environmental variations.
Análisis Bioquímico
Biochemical Properties
1,3-Dimethylpseudouridine plays a crucial role in various biochemical reactions, particularly those involving RNA. It interacts with several enzymes and proteins, including RNA polymerases and ribosomal proteins. These interactions are essential for the incorporation of this compound into RNA molecules during transcription. The methyl groups enhance the stability of RNA by increasing base-stacking interactions and providing additional hydrogen bonding sites . This modification can also affect the binding affinity of RNA to proteins, influencing processes such as RNA splicing and translation.
Cellular Effects
The presence of this compound in RNA can significantly impact cellular processes. It has been shown to influence cell signaling pathways by modulating the activity of RNA-binding proteins and altering gene expression patterns . For instance, the incorporation of this compound into messenger RNA can enhance its stability and translation efficiency, leading to increased protein synthesis. Additionally, this modified nucleoside can affect cellular metabolism by altering the expression of metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form stable hydrogen bonds with other nucleotides, enhancing the structural integrity of RNA molecules . This stability is crucial for the proper functioning of ribosomal RNA and transfer RNA during protein synthesis. Furthermore, this compound can inhibit or activate specific enzymes involved in RNA processing, such as pseudouridine synthases. These enzymes catalyze the isomerization of uridine to pseudouridine, and the presence of methyl groups can modulate their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . Its stability can be influenced by factors such as temperature, pH, and the presence of other biomolecules. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance RNA stability and protein synthesis without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and increased oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without inducing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to RNA metabolism . It interacts with enzymes such as pseudouridine synthases and methyltransferases, which catalyze its incorporation into RNA. This modified nucleoside can also influence metabolic flux by altering the expression of genes involved in nucleotide synthesis and degradation. Additionally, this compound can affect metabolite levels by modulating the activity of enzymes involved in RNA processing.
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It can be taken up by nucleoside transporters and incorporated into RNA during transcription . Once inside the cell, this compound can interact with RNA-binding proteins and other biomolecules, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue-specific expression of transporters.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus and cytoplasm, where it is incorporated into RNA molecules . This localization is facilitated by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The activity and function of this compound can be influenced by its subcellular localization, as it interacts with different sets of proteins and enzymes in various cellular compartments.
Propiedades
IUPAC Name |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O6/c1-12-3-5(10(17)13(2)11(12)18)9-8(16)7(15)6(4-14)19-9/h3,6-9,14-16H,4H2,1-2H3/t6-,7-,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLSSKRAONJGQX-BGZDPUMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=O)N(C1=O)C)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618852 | |
| Record name | (1S)-1,4-Anhydro-1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-D-ribitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64272-68-0 | |
| Record name | (1S)-1,4-Anhydro-1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-D-ribitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


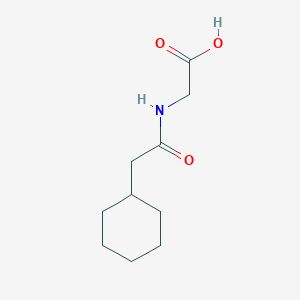
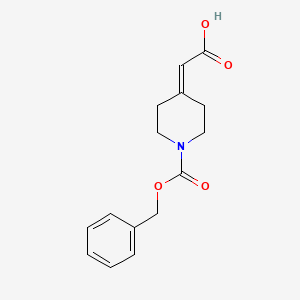
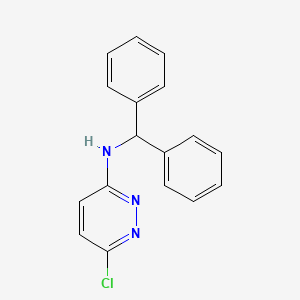
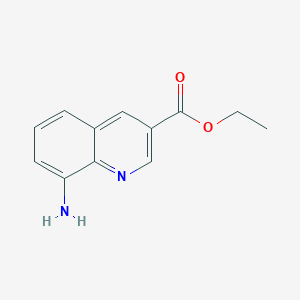
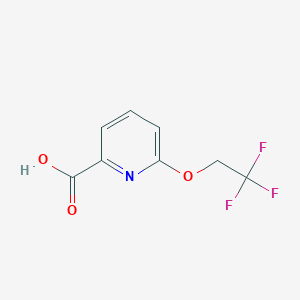
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1357996.png)
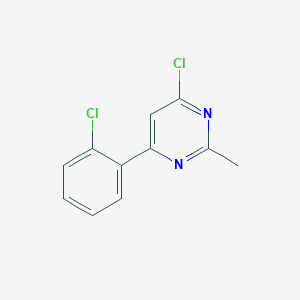


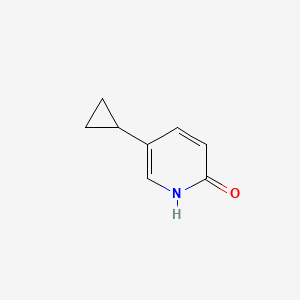
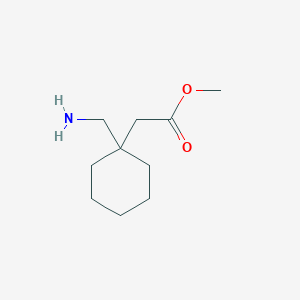
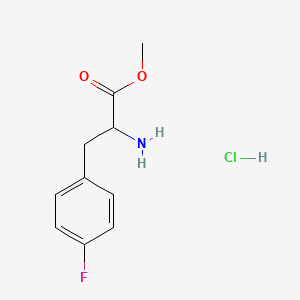
![3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol](/img/structure/B1358018.png)
